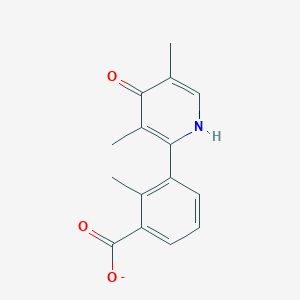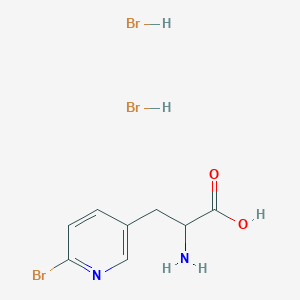
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is a chemical compound with the molecular formula C8H11Br3N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a bromopyridinyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide typically involves the bromination of pyridine derivatives followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 6-bromopyridine with an appropriate amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the final product. Techniques such as recrystallization and chromatography are commonly employed to ensure the purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets. The amino and bromopyridinyl groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subjects of ongoing research, but it is believed that the compound can influence various biochemical processes through its binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-bromopyridine: Another bromopyridine derivative with similar chemical properties.
(2R)-2-amino-3-(6-bromopyridin-2-yl)propanoic acid: A stereoisomer with a different spatial arrangement of atoms.
3-Amino-6-bromopyridine: A related compound with the amino group in a different position on the pyridine ring.
Uniqueness
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is unique due to its specific substitution pattern and the presence of both amino and bromopyridinyl groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C8H11Br3N2O2 |
|---|---|
Molekulargewicht |
406.90 g/mol |
IUPAC-Name |
2-amino-3-(6-bromopyridin-3-yl)propanoic acid;dihydrobromide |
InChI |
InChI=1S/C8H9BrN2O2.2BrH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H |
InChI-Schlüssel |
AZJQICMBHIFFMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
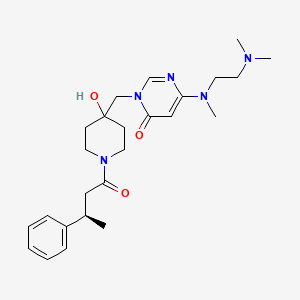
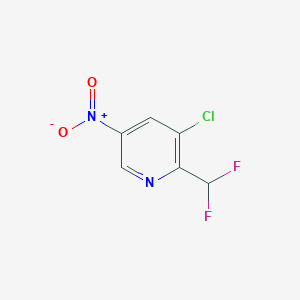
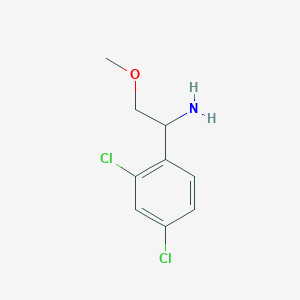
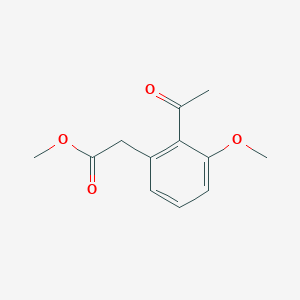



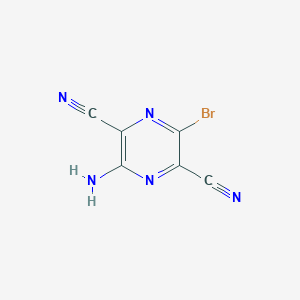
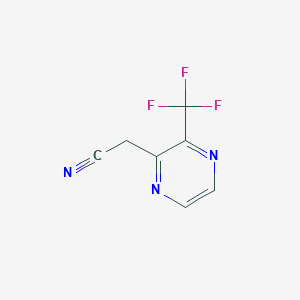

![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
